molecular formula C9H12O3S B311393 2,5-Dimethylphenyl methanesulfonate

2,5-Dimethylphenyl methanesulfonate

Cat. No.: B311393
M. Wt: 200.26 g/mol
InChI Key: SRHWWXIRDISSAE-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl methanesulfonate is an aryl sulfonate ester characterized by a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to a methanesulfonate (-SO₃CH₃) group. This structural motif combines the steric and electronic effects of the dimethylphenyl moiety with the sulfonate ester functionality, which is widely utilized in organic synthesis as a leaving group or stabilizing group. The 2,5-dimethyl substitution pattern may enhance lipophilicity and influence reactivity compared to simpler aryl sulfonates .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2,5-dimethylphenyl) methanesulfonate

InChI

InChI=1S/C9H12O3S/c1-7-4-5-8(2)9(6-7)12-13(3,10)11/h4-6H,1-3H3

InChI Key

SRHWWXIRDISSAE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2,5-dimethylphenyl methanesulfonate and analogous compounds:

Compound Name Molecular Formula Key Features Reactivity/Applications
This compound C₉H₁₂O₃S 2,5-dimethylphenyl group; methanesulfonate ester Likely moderate leaving group ability; potential use in stabilizing intermediates
4-Methylbenzenesulfonic acid C₇H₈O₃S Simple sulfonic acid; no ester group Strong acidity; used as a catalyst or reagent in esterification
(5,5-Dimethyl-3-oxocyclohexen-1-yl) trifluoromethanesulfonate C₉H₁₁F₃O₄S Triflate group (-SO₂CF₃); cyclohexenone backbone Superior leaving group due to strong electron-withdrawing triflate group
N-(2,5-Dimethylphenyl) carboxamide derivatives Variable 2,5-dimethylphenyl linked to carboxamide High photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM)
Bis(2,5-dimethylphenyl) phenyl phosphate C₂₁H₂₁O₄P Phosphate ester with dimethylphenyl groups Enhanced lipophilicity; used in materials science

Substituent Effects on Reactivity

  • Electronic Effects : The methyl groups on the phenyl ring act as electron-donating groups (EDGs), which may reduce the electrophilicity of the sulfonate group compared to electron-withdrawing substituents (e.g., triflate in ). This could result in slower reaction rates in nucleophilic substitutions compared to triflates .
  • This contrasts with unsubstituted phenyl sulfonates, which have lower steric bulk .

Physical Properties

  • Lipophilicity : The dimethylphenyl group increases lipophilicity compared to simpler sulfonates like 4-methylbenzenesulfonic acid, enhancing solubility in organic solvents. This property is critical for applications in drug delivery or agrochemical formulations .
  • Melting/Boiling Points : While direct data are absent, analogous compounds such as dimethyl sulfone (mp 107–111°C, ) suggest that sulfonate derivatives with aromatic groups may exhibit higher melting points due to crystalline packing.

Preparation Methods

Supercritical Water Hydrolysis of 2,5-Dimethylbenzenesulfonic Acid

The process involves two stages:

Step 1: Oxidative Hydrolysis

  • Reactants : 2,5-Dimethylbenzenesulfonic acid, sodium hydroxide (molar ratio 1:0.1–0.4), distilled water (0.5–2 L/mol substrate), and oxygen (0.1–1 MPa).

  • Conditions : Supercritical water (≥360°C, ≥21.5 MPa) for 5–30 seconds.

  • Outcome : Crude 2,5-dimethylphenol with 85–90% yield after filtration.

Step 2: Purification

  • Recrystallization : Ethanol refining followed by vacuum drying (50°C, 30 kPa, 12 hours) yields ≥99% pure 2,5-dimethylphenol.

Advantages :

  • No toxic byproducts (e.g., SO₂ or H₂S).

  • Reaction time under 30 seconds enhances scalability.

Esterification with Methanesulfonyl Chloride

The methanesulfonate ester is synthesized via nucleophilic acyl substitution, where 2,5-dimethylphenol reacts with methanesulfonyl chloride (MsCl) in the presence of a base.

Standard Laboratory Protocol

  • Reactants :

    • 2,5-Dimethylphenol (1 equiv), MsCl (1.2 equiv), pyridine (1.5 equiv).

  • Conditions :

    • Solvent: Anhydrous dichloromethane (DCM) at 0–5°C.

    • Duration: 2–4 hours under nitrogen atmosphere.

  • Workup :

    • Quenching with ice-cold water, extraction with DCM, and drying over Na₂SO₄.

    • Column chromatography (hexane:ethyl acetate, 4:1) yields 70–80% pure product.

Industrial-Scale Adaptations

  • Catalyst Optimization : Triethylamine replaces pyridine for cost efficiency.

  • Solvent Recycling : Toluene enables easier distillation and reuse.

  • Yield Enhancement : Excess MsCl (1.5 equiv) and elevated temperatures (40°C) achieve 85–90% conversion.

Reaction Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal RangeEffect on Reaction
Temperature0–5°C (lab); 40°C (ind)Prevents side reactions (e.g., oxidation).
BasePyridine or Et₃NNeutralizes HCl, drives equilibrium.
MsCl Equivalents1.2–1.5Ensures complete phenol conversion.

Purification and Characterization

Crystallization Techniques

  • Ethanol-Water Mixture : Recrystallization at −20°C removes unreacted phenol and inorganic salts.

  • Vacuum Sublimation : Achieves ≥99.5% purity for pharmaceutical applications.

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and methanesulfonyl (δ 3.1 ppm).

  • IR : S=O stretches at 1170 cm⁻¹ and 1350 cm⁻¹ confirm ester formation.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 10 minutes, 300 W irradiation.

  • Advantage : 95% yield with reduced energy consumption.

Continuous Flow Reactors

  • Throughput : 1 kg/hour with in-line HPLC monitoring.

  • Sustainability : 50% solvent reduction compared to batch processes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dimethylphenyl methanesulfonate with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature, stoichiometry of methanesulfonyl chloride to 2,5-dimethylphenol, and reaction time. Catalytic bases (e.g., triethylamine) are critical for deprotonation and activating the phenolic hydroxyl group. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts. Reaction progress should be monitored using TLC or HPLC .

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL ) confirms the molecular geometry and crystal packing. NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon connectivity, with methanesulfonate’s methyl protons appearing as a singlet at ~3.0 ppm. Mass spectrometry (EI or ESI) validates the molecular ion peak (C₉H₁₂O₃S, MW 200.25) and fragmentation patterns. FT-IR confirms the sulfonate ester’s S=O stretching bands (~1350–1170 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent skin/eye contact. Store in airtight containers under inert gas (argon) at 2–8°C to minimize hydrolysis. Degradation products (e.g., methanesulfonic acid) require neutralization before disposal. Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting SDS guidelines for sulfonate esters .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Methodological Answer : Design a factorial experiment varying catalysts (e.g., DMAP vs. pyridine), solvents (dichloromethane vs. THF), and temperature (0–25°C). Monitor yields via GC-MS or gravimetric analysis. For example, pyridine may act as both base and solvent, reducing side reactions. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps, such as methanesulfonyl chloride activation .

Q. What analytical challenges arise in detecting trace impurities in this compound?

  • Methodological Answer : Residual solvents (e.g., dichloromethane) or hydrolyzed byproducts (2,5-dimethylphenol) require high-resolution techniques. Use UPLC-QTOF-MS with a C18 column (1.7 µm particles) for separation. Quantify impurities via external calibration curves. Stability-indicating methods (e.g., forced degradation under acidic/alkaline conditions) validate specificity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via TGA-DSC (thermal decomposition profile) and HPLC. Hydrolytic degradation follows pseudo-first-order kinetics; activation energy (Eₐ) can be calculated using the Arrhenius equation. Silica gel desiccants or molecular sieves in storage vials improve shelf life .

Q. What strategies are effective in studying the compound’s interactions with biological macromolecules?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with proteins like serum albumin. Molecular docking (AutoDock Vina) predicts binding modes, validated by X-ray crystallography of co-crystals. Fluorescence quenching assays (e.g., tryptophan emission at 340 nm) reveal conformational changes .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reactivity. MD simulations predict solvation effects and transition states for sulfonate ester hydrolysis .

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